Hesperetin dihydrochalcone Hesperetin dihydrochalcone Hesperetin dihydrochalcone analytical standard provided with w/w absolute assay, to be used for quantitative titration.
3-(3-Hydroxy-4-methoxyphenyl)-1-(2, 4, 6-trihydroxyphenyl)propan-1-one belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2, 4, 6-trihydroxyphenyl)propan-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 35400-60-3
VCID: VC21346196
InChI: InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3
SMILES: COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol

Hesperetin dihydrochalcone

CAS No.: 35400-60-3

Cat. No.: VC21346196

Molecular Formula: C16H16O6

Molecular Weight: 304.29 g/mol

* For research use only. Not for human or veterinary use.

Hesperetin dihydrochalcone - 35400-60-3

CAS No. 35400-60-3
Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
IUPAC Name 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3
Standard InChI Key RWKSTZADJBEXSQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O

Chemical Identity and Structure

Nomenclature and Basic Information

Hesperetin dihydrochalcone is chemically defined as 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one . The compound has been assigned the CAS registry number 35400-60-3 and is recognized in various chemical databases and regulatory systems with multiple identifiers . As a member of the dihydrochalcone subclass of flavonoids, it features a propanone backbone connecting a phenolic A-ring with a catechol-derived B-ring containing a methoxy group at the para position.

Molecular and Structural Properties

Hesperetin dihydrochalcone has the molecular formula C16H16O6 with a molecular weight of 304.29 g/mol . Its structure features a 2,4,6-trihydroxyphenyl group (A-ring) and a 3-hydroxy-4-methoxyphenyl moiety (B-ring) connected by a three-carbon propanone chain. This structural arrangement results in distinct physicochemical properties that influence its biological activity and applications.

Physical and Chemical Properties

The compound presents as a slightly grey solid with a bland aroma . Its physical and chemical characteristics are summarized in Table 1, which includes both experimentally determined and computationally predicted values.

Table 1. Physical and Chemical Properties of Hesperetin Dihydrochalcone

PropertyValueNature of Data
Physical appearanceSlightly grey solidExperimental
AromaBlandExperimental
SolubilityPractically insoluble to insolubleExperimental
Molecular weight304.29 g/molCalculated
Boiling point553.1±38.0 °CPredicted
Density1.409±0.06 g/cm³Predicted
pKa7.16±0.40Predicted
LogP3.210Estimated

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Chemical Identifiers and Registry Information

For comprehensive identification across various chemical and regulatory databases, hesperetin dihydrochalcone has been assigned multiple identifiers, as detailed in Table 2.

Table 2. Chemical Identifiers for Hesperetin Dihydrochalcone

Identifier TypeAssignmentReference
CAS Number35400-60-3
FEMA Number4872
JECFA Number2262
FDA UNII6FQ3Q8SSB7
ChEMBL IDCHEMBL133081
DSSTox Substance IDDTXSID90188886
WikidataQ83060747

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Synthesis and Production Methods

Biocatalytic Synthesis Approaches

Recent advances in enzymatic synthesis have created more efficient and selective routes for producing hesperetin dihydrochalcone. Researchers have successfully employed directed evolution of O-methyltransferases to achieve high regioselectivity in the methylation of dihydrochalcones. Specifically, the O-methyltransferase ZgOMT from Zooshikella ganghwensis has been engineered to yield variants with dramatically increased regioselectivity for the para-methylation of dihydrochalcones and related catecholic compounds, with regioisomeric ratios reaching up to 99:1 .

This biocatalytic approach represents a significant advancement over traditional chemical methods, as it allows for:

  • Precise regioselective methylation without requiring protection/deprotection strategies

  • Environmentally sustainable synthesis under mild reaction conditions

  • Avoidance of toxic methylating reagents such as iodomethane and dimethyl sulfate

Traditional Production Methods

Conventional approaches to obtaining dihydrochalcones, including hesperetin dihydrochalcone, typically involve the catalytic hydrogenation of corresponding chalcones. Historical research on the relationship between structure and flavor of chalcones demonstrated that citrus flavonoids become sweet after catalytic hydrogenation, which prompted the development of industrial methods for synthesizing dihydrochalcones and their structural analogs .

Metabolism and Pharmacokinetics

Metabolic Pathway

The metabolic fate of hesperetin dihydrochalcone has been studied primarily through investigations of its glycosidic derivatives. Research on neohesperidin dihydrochalcone metabolism provides crucial insights, as hesperetin dihydrochalcone is an intermediate metabolite in this process.

The degradation pathway begins with the deglucosylation of neohesperidin dihydrochalcone by human intestinal microbiota, initially forming hesperetin dihydrochalcone 4′-β-D-glucoside and subsequently the aglycone hesperetin dihydrochalcone . Following this step, hesperetin dihydrochalcone undergoes hydrolysis to generate 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol as metabolic products .

Pharmacological Properties

Biological Activities Spectrum

Dihydrochalcones, including hesperetin dihydrochalcone, exhibit a diverse range of biological activities that have been documented through in vitro and in vivo studies. The pharmacological profile of this compound class encompasses multiple therapeutic domains, positioning them as molecules of significant interest for various health applications .

Table 3. Documented Biological Activities of Dihydrochalcones

Biological ActivityEvidence BasePotential Applications
AnticancerIn vitro and in vivoOncology therapeutics
AntioxidantChemical and cellular assaysPrevention of oxidative stress-related conditions
AntibacterialAntimicrobial testingInfection control
AntidiabeticBlood glucose regulation studiesDiabetes management
Anti-inflammatoryInflammatory marker reductionInflammatory disease treatment
AntithromboticPlatelet aggregation inhibitionCardiovascular health
Antiviral (including anti-HSV)Viral replication inhibitionInfectious disease control
NeuroprotectiveNeuronal cell protectionNeurodegenerative disease prevention
ImmunomodulatoryImmune system regulationImmune-related conditions
EstrogenicHormonal activity modulationHormone-dependent conditions

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Structure-Activity Relationships

The pharmacological profile of hesperetin dihydrochalcone is influenced by its structural features, particularly the hydroxylation and methoxylation patterns on the aromatic rings. The presence of a methoxy group at the para position of the B-ring contributes to its specific biological activities and distinguishes it from other dihydrochalcones. These structural characteristics are crucial for understanding the molecule's interaction with biological targets and its potential therapeutic applications .

Applications and Future Perspectives

Current Applications

The primary application of hesperetin dihydrochalcone is as a flavoring agent in food products, where its properties contribute to taste profiles. As the aglycone of neohesperidin dihydrochalcone (a known sweetener), hesperetin dihydrochalcone likely shares some of the sensory characteristics that make this class of compounds valuable in food formulations.

Emerging Research Directions

Several directions for future research on hesperetin dihydrochalcone emerge from current understanding:

  • Further elucidation of specific biological mechanisms underlying its reported pharmacological activities

  • Development of more efficient and sustainable biocatalytic production methods

  • Investigation of potential synergistic effects with other bioactive compounds

  • Exploration of novel formulations to improve solubility and bioavailability

  • Assessment of long-term exposure effects and potential benefits in chronic disease prevention

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